![molecular formula C10H18N4O6 B6351480 (2-Azidoethyl)-2-acetamido-alpha-D-glucopyranoside CAS No. 593252-73-4](/img/structure/B6351480.png)
(2-Azidoethyl)-2-acetamido-alpha-D-glucopyranoside
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Overview
Description
2-Azidoethyl-2-acetamido-alpha-D-glucopyranoside (AEG) is a synthetic compound that has been used in a variety of scientific applications, including in the fields of biochemistry and physiology. AEG is a small molecule that is composed of a nitrogen-containing heterocyclic ring structure, an acetamido group, and an alpha-D-glucopyranoside moiety. AEG has been used in various research studies to investigate the biochemical and physiological effects of small molecules on cells, tissues, and organisms.
Mechanism of Action
The mechanism of action of (2-Azidoethyl)-2-acetamido-alpha-D-glucopyranoside is not fully understood. However, it has been suggested that this compound may interact with proteins, enzymes, and other molecules in cells and tissues to exert its effects. This compound may also interact with DNA and RNA to alter gene expression and protein synthesis.
Biochemical and Physiological Effects
This compound has been used in a variety of studies to investigate the biochemical and physiological effects of small molecules on cells, tissues, and organisms. This compound has been shown to increase the expression of certain genes and proteins, alter the activity of enzymes, and alter the folding of proteins. This compound has also been shown to alter the activity of certain hormones and neurotransmitters, as well as to affect the growth and development of cells and tissues.
Advantages and Limitations for Lab Experiments
(2-Azidoethyl)-2-acetamido-alpha-D-glucopyranoside has several advantages for use in laboratory experiments. This compound is a small molecule that is relatively easy to synthesize, and it can be purified using a variety of chromatographic techniques. This compound also has a relatively long shelf life and is stable in a variety of conditions. However, this compound has several limitations for use in laboratory experiments. This compound is a relatively expensive compound, and it is not always available commercially. In addition, this compound has a relatively short half-life and may not be suitable for long-term experiments.
Future Directions
There are several potential future directions for the use of (2-Azidoethyl)-2-acetamido-alpha-D-glucopyranoside in scientific research. This compound could be used in studies to investigate the effects of small molecules on gene expression, protein folding, and enzyme activity. This compound could also be used in studies to investigate the effects of small molecules on the growth and development of cells and tissues. In addition, this compound could be used in studies to investigate the effects of small molecules on the activity of hormones and neurotransmitters. Finally, this compound could be used in studies to investigate the effects of small molecules on the metabolism of cells and tissues.
Synthesis Methods
(2-Azidoethyl)-2-acetamido-alpha-D-glucopyranoside can be synthesized from commercially available starting materials. The synthesis of this compound involves several steps, including condensation of the starting materials to form the heterocyclic ring, followed by the formation of the acetamido group and the alpha-D-glucopyranoside moiety. The synthesis of this compound can be completed in a few hours, and the compound can be purified using a variety of chromatographic techniques.
Scientific Research Applications
(2-Azidoethyl)-2-acetamido-alpha-D-glucopyranoside has been used in a variety of scientific research applications, including in the fields of biochemistry and physiology. This compound has been used to investigate the biochemical and physiological effects of small molecules on cells, tissues, and organisms. This compound has also been used in studies to investigate the effects of small molecules on gene expression, protein folding, and enzyme activity.
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O6/c1-5(16)13-7-9(18)8(17)6(4-15)20-10(7)19-3-2-12-14-11/h6-10,15,17-18H,2-4H2,1H3,(H,13,16)/t6-,7-,8-,9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQJPCIPZHPDSL-IGORNWKESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCCN=[N+]=[N-])CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
593252-73-4 |
Source
|
Record name | 593252-73-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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